molecular formula C22H22N2O6S2 B10784790 Ticarcillin cresyl CAS No. 59070-07-4

Ticarcillin cresyl

Cat. No.: B10784790
CAS No.: 59070-07-4
M. Wt: 474.6 g/mol
InChI Key: DGNAUIYWRWICBR-OAFZBRQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ticarcillin Cresyl is synthesized through a series of chemical reactions starting from penicillin. The key steps involve the acylation of the penicillin nucleus with a carboxylic acid derivative, followed by various purification processes to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical modification. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces penicillin. The penicillin is then chemically modified to introduce the carboxylic acid moiety, resulting in this compound .

Chemical Reactions Analysis

Types of Reactions

Ticarcillin Cresyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products, modified penicillin derivatives, and substituted carboxypenicillins .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

59070-07-4

Molecular Formula

C22H22N2O6S2

Molecular Weight

474.6 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1

InChI Key

DGNAUIYWRWICBR-OAFZBRQQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.